4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide
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Description
4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- Reactions with Thioxo-Thiazolidines : A study on the reactions of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide demonstrates the versatility of similar compounds in synthetic chemistry, leading to a variety of products through site-selective reactions. This research showcases the potential for synthesizing diverse molecules which may have further applications in material science or as pharmaceutical intermediates (Omar, Youssef, & Kandeel, 2000).
Biological Activities
Cytotoxicity and Enzyme Inhibition : Compounds similar to the one have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Notably, certain derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms, highlighting the potential for therapeutic applications, especially in cancer treatment (Gul et al., 2016).
Antimicrobial Activity : The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds reveal antimicrobial activity against various bacteria and fungi. This suggests that structurally similar compounds could serve as leads for the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-N-methyl-4-oxo-1-phenylpyridazine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-22(21-29(26,27)16-10-8-15(28-2)9-11-16)19(25)18-17(24)12-13-23(20-18)14-6-4-3-5-7-14/h3-13,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOHONQFGSUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C=CC1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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